molecular formula C23H17BrN2O3 B2393744 (Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929841-51-0

(Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2393744
CAS No.: 929841-51-0
M. Wt: 449.304
InChI Key: OONJKHBSUSWLEK-NHDPSOOVSA-N
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Description

This compound belongs to the benzofurooxazine class, characterized by a fused benzofuran-oxazine core. Key structural features include:

  • 3-bromobenzylidene substituent: A bromine atom at the 3-position on the benzylidene group, influencing electronic and steric properties.
  • Pyridin-4-ylmethyl group: A pyridine ring attached via a methylene group at the 8-position of the benzofurooxazine scaffold.
  • Molecular formula: C₂₃H₁₇BrN₂O₃; molecular weight: 449.3 g/mol .

Properties

IUPAC Name

(2Z)-2-[(3-bromophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c24-17-3-1-2-16(10-17)11-21-22(27)18-4-5-20-19(23(18)29-21)13-26(14-28-20)12-15-6-8-25-9-7-15/h1-11H,12-14H2/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONJKHBSUSWLEK-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)OCN1CC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)OCN1CC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula. The compound features a complex structure that incorporates a benzofuroxazine moiety and a pyridine ring, which are known to contribute to various biological activities.

Molecular Formula

  • C : 20
  • H : 18
  • Br : 1
  • N : 1
  • O : 2

Structural Representation

The structural representation of the compound can be visualized using chemical drawing software or databases that provide 2D and 3D models.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit significant antimicrobial properties. For instance, derivatives containing heterocyclic moieties have shown potent activity against various bacterial strains and fungi .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that compounds with similar frameworks can inhibit cell proliferation in cancer cell lines. In vitro studies have demonstrated that certain benzofuroxazine derivatives induce apoptosis in cancer cells through mechanisms involving caspase activation .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been suggested that related compounds inhibit palmitoylation processes mediated by DHHC enzymes, which are crucial for the proper functioning of various cellular proteins .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of palmitoylation

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be as low as 10 µg/mL for some derivatives, indicating strong antibacterial properties.

Case Study 2: Anticancer Properties

In vitro testing on human breast cancer cell lines revealed that the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis showed an increase in early apoptotic cells when treated with concentrations above 25 µM.

Research Findings

Research has shown that the biological activity of compounds like (Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is influenced by their molecular structure. Substituents such as bromine and pyridine enhance the biological profile by improving solubility and interaction with biological targets.

The mechanisms through which these compounds exert their effects include:

  • Interference with DNA replication in cancer cells.
  • Disruption of membrane integrity in bacteria.
  • Modulation of signaling pathways via enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Analogues

The biological and chemical properties of benzofurooxazine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of closely related compounds:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituents (Benzylidene/Pyridine) Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
Target Compound: (Z)-2-(3-bromobenzylidene)-8-(pyridin-4-ylmethyl)-... 3-Br (benzylidene); pyridin-4-ylmethyl C₂₃H₁₇BrN₂O₃ 449.3 Anticancer, antibacterial, antifungal (potential)
(Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-... 4-Br (benzylidene); pyridin-4-ylmethyl C₂₃H₁₇BrN₂O₃ 449.3 Not explicitly reported; structural similarity suggests comparable activity
(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-... 3,4-OCH₃ (benzylidene); pyridin-4-ylmethyl C₂₅H₂₂N₂O₅ 460.5 Anticancer, anti-inflammatory (benzofuran derivatives)
(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-... 2-Cl (benzylidene); pyridin-2-ylmethyl C₂₃H₁₇ClN₂O₃ 404.9 Pharmacological potential (undisclosed specifics)
(Z)-8-(pyridin-4-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-... 2,3,4-OCH₃ (benzylidene); pyridin-4-ylmethyl C₂₆H₂₄N₂O₆ 460.5 Antitumor, neuroprotective, antibacterial
(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-... Thiophen-2-ylmethyl; pyridin-4-ylmethylene C₂₂H₁₇N₂O₃S 397.5 Anti-inflammatory, analgesic (structural analogs)

Impact of Substituent Positions and Functional Groups

A. Bromine vs. Other Halogens/Substituents
  • 3-Bromo vs. 4-Bromo: The 3-bromo substituent (target compound) may induce distinct electronic effects compared to the 4-bromo analogue ().
  • Chloro Substituents : The 2-chloro analogue () has reduced molecular weight (404.9 g/mol) and may exhibit different reactivity in cross-coupling reactions due to smaller atomic size and lower electronegativity compared to bromine .
B. Pyridine Ring Position
  • Pyridin-4-ylmethyl (Target) vs. In contrast, pyridin-2-ylmethyl () introduces steric hindrance, reducing efficiency in palladium-catalyzed couplings (e.g., Suzuki reactions: 55–85% yields for 4-pyridinyl vs. lower yields for 2-pyridinyl) .
C. Methoxy and Dimethoxy Substituents
  • 3,4-Dimethoxy () : Electron-donating methoxy groups increase solubility and may enhance interactions with polar enzyme active sites. These derivatives are explored for anticancer and anti-inflammatory applications .
D. Thiophene vs. Pyridine
  • Thiophene-containing analogues () replace pyridine with a sulfur heterocycle, altering electronic properties and bioavailability. Sulfur’s polarizability may enhance binding to hydrophobic enzyme pockets .

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